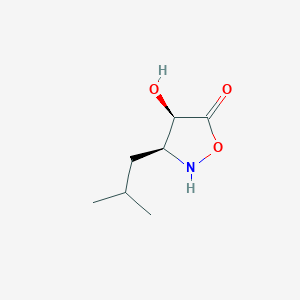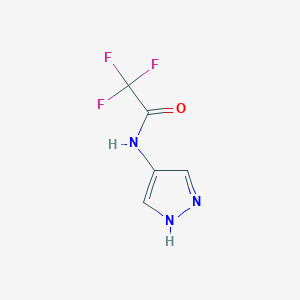
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a thiocyanate group at the 5-position of the pyrrole ring and an ethyl ester group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a Knorr reaction, where diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is produced.
Introduction of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction using potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of blue pyrrole dyes and other functional materials.
Biological Studies: It serves as a model compound for studying the reactivity and properties of thiocyanate-containing heterocycles.
作用机制
The mechanism of action of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiocyanate group and has different reactivity and applications.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a formyl group instead of a thiocyanate group, leading to different chemical properties and uses.
Uniqueness: Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for designing inhibitors and other bioactive molecules.
属性
CAS 编号 |
806632-20-2 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3 |
InChI 键 |
GQTGUULHARVESU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)SC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)



![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)

![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)

